1-[2-(4-Chlorophenyl)ethynyl]naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H11Cl |
|---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C18H11Cl/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,9-10,12-13H |
InChI Key |
RIXNDNSMLKRZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Diffractional Characterization of 1 2 4 Chlorophenyl Ethynyl Naphthalene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 1-[2-(4-Chlorophenyl)ethynyl]naphthalene in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the naphthalene (B1677914) and chlorophenyl rings. The protons of the naphthalene ring system typically appear as a complex series of multiplets in the aromatic region (approximately 7.4 to 8.2 ppm). The proton in the 8-position of the naphthalene ring is expected to show a significant downfield shift due to steric interactions with the ethynyl (B1212043) group. The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, likely in the range of 7.3 to 7.5 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbons of the alkyne bridge would produce characteristic signals between 85 and 95 ppm. The carbon atom of the chlorophenyl ring bonded to the chlorine atom would show a signal around 134 ppm, while the other carbons of this ring would appear in the typical aromatic region of 128 to 133 ppm. The ten carbon atoms of the naphthalene ring would give rise to a series of signals between approximately 120 and 135 ppm, with the carbon atom bonded to the ethynyl linker appearing at a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values based on related structures; actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthyl-H | 7.40 - 8.20 (m) | 120.0 - 135.0 |
| Chlorophenyl-H | 7.30 - 7.50 (d) | 128.0 - 134.0 |
| Alkyne-C | - | 85.0 - 95.0 |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The FT-IR spectrum is expected to show several key absorption bands. A weak but sharp band around 2200-2230 cm⁻¹ is characteristic of the C≡C triple bond stretching of the internal alkyne. The C-Cl stretching vibration from the chlorophenyl group should be observable in the fingerprint region, typically between 700 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy , being particularly sensitive to non-polar bonds, provides complementary information. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, confirming the presence of the alkyne linkage. The symmetric breathing modes of the aromatic rings are also typically strong in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C≡C Stretch | 2200 - 2230 (weak) | 2200 - 2230 (strong) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-Cl Stretch | 700 - 800 | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and to characterize its photophysical properties, such as absorption and emission. The extended π-conjugated system, which includes the naphthalene ring, the ethynyl bridge, and the chlorophenyl ring, is expected to result in strong UV absorption.
The absorption spectrum of this compound in a suitable solvent like dichloromethane (B109758) or cyclohexane (B81311) would likely exhibit multiple absorption bands. Strong absorptions corresponding to π→π* transitions are anticipated. Due to the extended conjugation, these absorption maxima are expected at longer wavelengths compared to the individual naphthalene or chlorobenzene (B131634) chromophores, likely in the range of 250-350 nm. The fine vibronic structure characteristic of polycyclic aromatic hydrocarbons may also be observed.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Elucidation
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles.
This analysis would confirm the near-linear geometry of the C-C≡C-C linkage and the planarity of the aromatic rings. Crucially, SC-XRD reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or C-H···π interactions, which govern the solid-state properties of the material. The analysis would also provide key crystallographic data including the crystal system, space group, and unit cell dimensions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight and confirm the elemental composition of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. HRMS provides a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), which can be used to calculate the exact molecular formula (C₁₈H₁₁Cl). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, providing further confirmation of the compound's identity.
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Analysis and Regioselectivity Determination
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about the molecular structure. By measuring the rotational transitions of a molecule, MRR can determine its principal moments of inertia with very high accuracy.
For this compound, MRR would provide an unambiguous gas-phase structure, which can be compared with computational models and solid-state diffraction data. This technique is exceptionally sensitive to isotopic substitution. By analyzing the spectra of naturally occurring isotopologues (e.g., ¹³C, ³⁷Cl), the precise atomic coordinates of the corresponding atoms can be determined. This allows for a definitive confirmation of the regioselectivity of the synthesis, ensuring the ethynyl group is attached to the 1-position of the naphthalene ring.
Computational and Theoretical Chemistry Investigations of 1 2 4 Chlorophenyl Ethynyl Naphthalene
Density Functional Theory (DFT) for Geometric and Electronic Structure Determination
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry (bond lengths and angles) and electronic properties. For a molecule like 1-[2-(4-Chlorophenyl)ethynyl]naphthalene, DFT calculations would provide insights into the planarity of the naphthalene (B1677914) and chlorophenyl rings, the linearity of the ethynyl (B1212043) bridge, and how the electronic structure is influenced by the electron-withdrawing chlorine atom and the extended π-conjugated system.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Inter-/Intramolecular Charge Transfer Phenomena
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons. The analysis would likely show that the π-conjugated system, spanning the naphthalene, ethynyl, and chlorophenyl moieties, is the primary location of both the HOMO and LUMO. This delocalization facilitates intramolecular charge transfer (ICT), where electronic charge moves from an electron-donating part to an electron-accepting part upon excitation, a phenomenon critical for optical and electronic properties.
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. It is used to understand molecular stability by quantifying delocalization effects and hyperconjugative interactions. Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty (or partially filled) anti-bonding orbital.
In the case of this compound, NBO analysis would identify key donor-acceptor interactions that contribute to its stability. This would include interactions between the π-orbitals of the aromatic rings and the ethynyl bridge (π → π), as well as interactions involving the lone pairs on the chlorine atom (n → π). The stabilization energy (E(2)) associated with these interactions quantifies their significance, with higher values indicating stronger stabilizing effects.
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity and Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution within a molecule, providing a visual guide to its chemical reactivity. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the π-systems of the naphthalene ring and the ethynyl bridge due to their high electron density. The area around the chlorine atom would also exhibit negative potential due to its lone pairs. Conversely, positive potential would be expected around the hydrogen atoms. This map is invaluable for predicting how the molecule will interact with other reagents.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states. It is particularly effective for predicting absorption and emission spectra by calculating vertical excitation energies.
For this compound, TD-DFT calculations would predict its UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions). This information is fundamental to understanding its photophysical behavior, such as its color and fluorescence properties, which are critical for applications in materials science.
Prediction and Characterization of Nonlinear Optical (NLO) Properties
Nonlinear Optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Molecules with large NLO responses are important for applications in photonics and optoelectronics. Computational methods, often based on DFT, are used to predict NLO properties like the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Molecules like this compound, which feature an extended π-conjugated system, are promising candidates for NLO materials. The presence of the electron-withdrawing chloro-phenyl group and the electron-rich naphthalene system connected by a π-linker (the ethynyl group) creates a donor-π-acceptor (D-π-A) like structure, which can enhance NLO properties. Computational analysis would quantify the polarizability and hyperpolarizability tensors to predict its potential as an NLO material.
Computational Studies on Reaction Pathways and Energetic Profiles
Computational chemistry can be used to model chemical reactions, mapping out the potential energy surface that connects reactants, transition states, and products. These studies provide detailed mechanistic insights and calculate the energetic barriers (activation energies) that govern reaction rates.
For this compound, such studies could investigate its synthesis pathways, for example, the mechanism of Sonogashira coupling used to form the ethynyl bridge. They could also explore its degradation pathways or its reactivity in various chemical environments. By calculating the energies of intermediates and transition states, researchers can understand the feasibility and kinetics of different potential reactions.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical chemistry investigations of This compound that would allow for a detailed article on the requested topics. Studies detailing in silico docking, binding mode predictions in supramolecular assemblies, or the development of advanced computational models for this particular compound are not present in the public domain.
The search for relevant data did identify studies on compounds with similar structural motifs, such as other naphthalene derivatives or molecules containing a chlorophenyl group. However, none of these studies provide the specific computational and theoretical data required to address the user's detailed outline for This compound .
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content at this time.
Mechanistic Investigations of Reactions Involving 1 2 4 Chlorophenyl Ethynyl Naphthalene and Its Precursors
Elucidation of Palladium-Catalyzed Reaction Mechanisms, Including Oxidative Addition and Migratory Insertion
The primary synthetic route to 1-[2-(4-chlorophenyl)ethynyl]naphthalene is the Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.org This powerful palladium-catalyzed method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org For the synthesis of the title compound, this would involve the coupling of 1-ethynylnaphthalene (B95080) with a suitable 4-chlorophenyl halide, typically 1-chloro-4-iodobenzene (B104392) or 1-bromo-4-chlorobenzene. The catalytic cycle, which is central to understanding the reaction, comprises three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comrsc.org
The Catalytic Cycle:
Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) complex, which reacts with the aryl halide (e.g., 1-chloro-4-iodobenzene). In this step, the palladium center inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. This process is termed oxidative addition because the oxidation state of palladium changes from 0 to +2. youtube.com The reactivity of the aryl halide is a critical factor, with the bond strength of the carbon-halogen bond influencing the rate of this step. Generally, the reactivity follows the trend I > Br > Cl > F. libretexts.org
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne (1-ethynylnaphthalene) reacts to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The alkynyl group is transferred from copper to palladium, and the halide is transferred from palladium to copper, resulting in a new palladium(II) intermediate with both the aryl and alkynyl groups attached and regenerating the copper(I) catalyst. libretexts.org In copper-free Sonogashira reactions, a base is used to deprotonate the alkyne, which then coordinates to the palladium center. libretexts.org
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, where the aryl and alkynyl ligands couple to form the product, this compound. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. youtube.com The oxidation state of palladium returns from +2 to 0.
Migratory insertion is another fundamental process in organometallic chemistry, though it is more characteristic of reactions involving carbon monoxide or alkenes rather than the standard Sonogashira coupling. However, in related carbonylative Sonogashira couplings, where carbon monoxide is introduced to form alkynones, migratory insertion of CO into the palladium-carbon bond of the oxidative addition product is a key step. acs.orgnih.gov
| Step | Description | Reactants | Intermediates | Products |
| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Pd(0) complex, 1-chloro-4-iodobenzene | Aryl-Pd(II)-halide complex | - |
| Transmetalation | Transfer of the alkynyl group from copper to palladium. | Aryl-Pd(II)-halide complex, Copper(I) acetylide of 1-ethynylnaphthalene | Diarylalkynyl-Pd(II) complex | Copper(I) halide |
| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Diarylalkynyl-Pd(II) complex | - | This compound, Pd(0) complex |
Mechanistic Pathways in Lewis Acid-Catalyzed Benzannulations and Cycloadditions
Diarylalkynes like this compound can participate in benzannulation and cycloaddition reactions, often catalyzed by Lewis acids such as gold or copper salts. nih.govnih.gov These reactions are valuable for the synthesis of polycyclic aromatic hydrocarbons. A common type of reaction is the [4+2] cycloaddition, also known as the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. libretexts.orgnih.gov
In the context of this compound, it can act as the dienophile. For instance, in a reaction with an appropriate diene, the alkyne moiety of the diarylalkyne would undergo cycloaddition. The mechanism of these reactions can be either concerted or stepwise. mdpi.comnih.gov
Concerted Mechanism: In a concerted pathway, all bond-forming and bond-breaking events occur in a single transition state. libretexts.org This is typical for many Diels-Alder reactions. The stereochemistry of the reactants is retained in the product.
Stepwise Mechanism: A stepwise mechanism involves the formation of an intermediate, which can be zwitterionic or diradical in nature. mdpi.comnih.gov This is more likely in reactions with highly polarized reactants or under certain catalytic conditions. The formation of an intermediate can sometimes lead to a loss of stereospecificity.
Lewis acids play a crucial role in activating the substrates. nih.gov For example, a gold(III) catalyst can coordinate to the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the diene. The reaction of o-alkynyl(oxo)benzenes with alkynes in the presence of AuCl3 has been shown to proceed through a [4+2] benzannulation. nih.gov The proposed mechanism involves the formation of a benzo[c]pyrylium ate complex, which then undergoes a Diels-Alder reaction with the alkyne. nih.gov
Role of Specific Intermediates and Transition States in Reaction Progress
The progress of a chemical reaction is dictated by the energies of the intermediates and transition states along the reaction pathway. In the palladium-catalyzed synthesis of this compound, the nature of the palladium complexes as intermediates is of paramount importance. The stability and reactivity of the Pd(0) and Pd(II) species, influenced by the ligands coordinated to the palladium center, can significantly affect the efficiency of the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and stabilize the catalytically active Pd(0) species. libretexts.org
Computational studies, often employing density functional theory (DFT), are powerful tools for elucidating the structures and energies of intermediates and transition states that may not be directly observable experimentally. For the Sonogashira coupling, DFT calculations have helped to map out the energy profile of the catalytic cycle, identifying the rate-determining step, which is often the transmetalation or reductive elimination depending on the specific substrates and reaction conditions.
In Lewis acid-catalyzed cycloadditions, the nature of the intermediate can determine the reaction's outcome. For example, the formation of a vinyl-gold intermediate upon coordination of the Lewis acid to the alkyne is a key step in many gold-catalyzed transformations of alkynes. The subsequent reaction of this intermediate dictates the final product.
Deuterium (B1214612) Labeling Experiments for Reaction Pathway Confirmation and Selectivity
Deuterium labeling is a powerful experimental technique used to trace the fate of specific atoms during a reaction, thereby providing strong evidence for a proposed mechanism. researchgate.net By replacing a hydrogen atom with its heavier isotope, deuterium, one can follow the position of the label in the product. This is particularly useful for distinguishing between different possible pathways.
In the context of reactions involving this compound and its precursors, deuterium labeling could be employed in several ways:
Confirming the Sonogashira Mechanism: To confirm that the hydrogen on the terminal alkyne is removed during the coupling reaction, one could use deuterated 1-ethynylnaphthalene (1-ethynyl-d1-naphthalene). The absence of deuterium in the final product would support the proposed mechanism involving the formation of a metal acetylide.
Investigating Cycloaddition Mechanisms: In cycloaddition reactions, deuterium labeling can help to determine the stereochemistry of the process and distinguish between concerted and stepwise mechanisms. For example, by using a diene with specific deuterium labels, the stereochemical outcome in the product can reveal whether the reaction proceeded with retention or inversion of configuration at the labeled centers.
The table below illustrates a hypothetical deuterium labeling experiment to probe the mechanism of a Sonogashira coupling.
| Reactant 1 | Reactant 2 | Expected Product (if H is removed) | Deuterium Position in Product | Mechanistic Implication |
| 1-Ethynyl-d1-naphthalene | 1-chloro-4-iodobenzene | This compound | No deuterium | Supports the formation of a copper acetylide intermediate via deprotonation/deuteronation. |
Charge Transfer Dynamics in Related Chromophores
The compound this compound is a chromophore, meaning it can absorb light in the ultraviolet-visible spectrum. Its structure, featuring two aromatic rings connected by an acetylene (B1199291) linker, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part.
The study of charge transfer dynamics is crucial for understanding the photophysical properties of such molecules and their potential use in materials science, for example, in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are used to monitor the formation and decay of charge-separated states on femtosecond to picosecond timescales. nih.gov
For this compound, the naphthalene (B1677914) moiety could act as the electron donor and the chlorophenyl group as the electron acceptor, or vice versa, depending on their relative electronic properties and the substitution patterns. The acetylene bridge facilitates electronic communication between the two aromatic systems, which is essential for efficient charge transfer. The dynamics of charge separation and recombination are influenced by the solvent polarity and the electronic nature of the substituents on the aromatic rings. gist.ac.kr
Synthesis and Characterization of Derivatized 1 2 4 Chlorophenyl Ethynyl Naphthalene Analogues
Structural Modifications of the Naphthalene (B1677914) Core and Ethynyl (B1212043) Linkage
Alterations to the naphthalene core and the ethynyl linker of 1-[2-(4-chlorophenyl)ethynyl]naphthalene analogues play a crucial role in defining their spatial arrangement and photophysical properties. The naphthalene unit is a key component in many active compounds and its functionalization is an area of significant research interest. researchgate.net Methods for achieving regioselective functionalization of naphthalene derivatives are highly sought after. researchgate.net
Distortions in the naphthalene core and the ethynyl linkage can significantly impact the molecular geometry. beilstein-journals.org For instance, in some diaryl-1,3-butadiynes, the naphthalene rings have been observed to be distorted and lie in parallel planes, while in other analogues, the angle between the average planes of the naphthalene nuclei can be as high as 34°. beilstein-journals.org The rotation angles of the aryl termini with respect to the naphthalene rings are also subject to structural modifications. beilstein-journals.org
The ethynyl linkage is instrumental in creating planar derivatives by minimizing steric constraints, which in turn facilitates intra- and intermolecular interactions. researchgate.net This enhanced planarity can lead to improved charge transport efficiency between linked units with differing electronic properties, a critical factor for photoelectric applications. researchgate.net The inclusion of an acetylene (B1199291) linker has been shown to allow for molecular planarization and high hole mobility. researchgate.net It also induces a large spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which directly impacts the singlet-triplet splitting. researchgate.net
Substituent Effects on the Chlorophenyl Moiety and their Chemical Implications
The electronic properties of this compound analogues can be finely tuned by introducing various substituents onto the chlorophenyl ring. The substituent effect is a fundamental concept in organic chemistry that describes how the rearrangement of groups in a molecule affects its properties. nih.gov
The nature of the substituent, whether electron-donating or electron-withdrawing, can significantly alter the electron density distribution across the molecule. ccsenet.org For example, the presence of trifluoromethyl groups, which are strongly electron-withdrawing, can dramatically increase the sensitivity of the molecule to changes caused by other substitutions. nih.gov Computational methods like Density Functional Theory (DFT) are often employed to study these electronic property changes. nih.gov
In a related series of 2-(p-chlorophenyl)-phenyl-substituted-3-phenyl-1,3-thiazolidin-4-ones, a correlation was found between Hammett constants and the substituent chemical shifts, indicating that the electronic nature of the substituent directly influences the chemical environment of the molecule. ccsenet.org This principle is broadly applicable to understanding how substituents on the chlorophenyl moiety of this compound would impact its reactivity and properties.
Heterocyclic Fused Derivatives (e.g., quinoline (B57606), benzonaphthyridine, oxadiazole, thiophene (B33073) analogs)
Fusing heterocyclic rings to the this compound framework is a powerful strategy for creating novel compounds with diverse chemical and biological activities. Quinoline and its derivatives, for example, are prevalent in nature and are utilized in various fields including medicine and materials science. beilstein-journals.org The synthesis of naphthalene-heterocycle hybrids has been shown to yield compounds with potent biological activities. nih.gov
Quinoline and Benzonaphthyridine Analogues: The incorporation of quinoline and naphthalene moieties into a single molecular entity has been explored for various applications. nih.govmdpi.com The synthesis of naphtho-fused imidazo[1,2-a]pyridines has been achieved through efficient copper-catalyzed one-pot tandem reactions. researchgate.net
Oxadiazole and Thiophene Analogues: The 1,2,4-oxadiazole (B8745197) ring is a bioisostere for ester and amide groups and is a component of several commercial drugs. nih.gov The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods, including the heterocyclization of amidoximes and carboxylic acid derivatives. nih.gov Thiophene-containing analogues have also been synthesized, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, through base-catalyzed intramolecular cyclization. mdpi.com
Table 1: Examples of Heterocyclic Fused Derivatives
| Heterocycle | Synthetic Approach | Reference |
|---|---|---|
| Quinoline | Tandem reactions of 3-formyl-4H-benzo[h]chromen-4-one with nucleophilic reagents. | nih.gov |
| Naphtho-fused imidazo[1,2-a]pyridines | Copper-catalyzed one-pot tandem protocol involving Knoevenagel condensation and chemoselective cross-coupling. | researchgate.net |
| 1,2,4-Oxadiazole | Heterocyclization of amidoximes and carboxylic acid derivatives. | nih.gov |
| Thiophene | Base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. | mdpi.com |
Introduction of Auxiliary Functional Groups for Tailored Properties
The introduction of specific functional groups onto the this compound structure allows for the precise tailoring of its properties for specific applications. This functionalization can influence a wide range of characteristics, from solubility and reactivity to electronic and photophysical behavior. researchgate.net
For instance, the incorporation of phosphonic acid groups can be used to modify the physicochemical, electrical, and electrochemical properties of a polymer backbone. researchgate.net In the context of naphthalenediimides, core substitution with electron-donating or electron-withdrawing groups can tune their absorption and fluorescence properties across the visible spectrum. rsc.org
The synthesis of spiro-naphthalene-1,2'- beilstein-journals.orgnih.govresearchgate.netoxadiazol-4-ones has been achieved through the cycloaddition reaction of hydrazonyl chlorides with 2,3-dichloro-1,4-naphthoquinone, demonstrating a method for introducing complex functionalities.
Advanced Applications and Functional Material Development Based on 1 2 4 Chlorophenyl Ethynyl Naphthalene Scaffolds
Utilization in Organic Light-Emitting Diodes (OLEDs) and Conjugated Polymer Systems
Naphthalene-based materials are well-regarded for their application in OLEDs, particularly as blue-emitting components, owing to their wide bandgap and good thermal stability. The incorporation of an ethynyl (B1212043) linkage and a substituted phenyl ring, as seen in 1-[2-(4-Chlorophenyl)ethynyl]naphthalene, can further modulate the electronic and photophysical properties of the resulting materials. While specific research on the direct use of this compound in OLEDs is not extensively documented in publicly available literature, the broader class of naphthalene-ethynyl derivatives serves as a valuable reference.
The ethynyl bridge contributes to the rigidity and planarity of the molecular structure, which can enhance π-orbital overlap and improve charge transport properties, a crucial factor for efficient OLED performance. Furthermore, the introduction of a chlorine atom on the phenyl ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and charge injection barriers.
In the realm of conjugated polymers, monomers based on the this compound scaffold could be polymerized to create materials with tailored optoelectronic properties. The rigid nature of the monomer unit would likely lead to polymers with high thermal stability and good charge mobility. The specific substitution pattern could also influence the polymer's solubility and processability, which are key considerations for device fabrication.
Table 1: Potential Properties of Conjugated Polymers based on this compound
| Property | Anticipated Characteristic | Rationale |
| Thermal Stability | High | The rigid, aromatic backbone of the polymer would resist thermal degradation. |
| Charge Carrier Mobility | Potentially high | The planar structure and extended π-conjugation facilitate intermolecular charge hopping. |
| Solubility | Dependent on side chains | Unsubstituted polymers may have poor solubility; incorporation of alkyl or alkoxy side chains would be necessary for solution processing. |
| Emission Color | Tunable | The emission wavelength could be modified by altering substituents on the naphthalene (B1677914) or phenyl rings. |
Integration into Novel Functional Organic Materials for Optoelectronic Devices
The structural framework of this compound makes it a promising building block for a variety of functional organic materials beyond OLEDs. These materials are integral to the development of next-generation optoelectronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
For OPVs, derivatives of this compound could function as either donor or acceptor materials, depending on their energy levels. The ability to tune the HOMO and LUMO levels through chemical modification is a significant advantage in designing materials that can efficiently absorb solar radiation and facilitate charge separation at the donor-acceptor interface.
In OFETs, the ordered packing of molecules in the solid state is critical for achieving high charge carrier mobility. The planar and rigid nature of this compound could promote favorable π-π stacking in thin films, creating efficient pathways for charge transport.
Research on Metal-Free Catalysis and Molecular Electronics Applications
The field of metal-free catalysis is increasingly exploring the use of carbon-based materials to replace expensive and often toxic heavy metals. The extended π-system and the presence of heteroatoms (chlorine) in this compound suggest that it could be a precursor for developing novel metal-free catalysts. While direct catalytic applications of this specific molecule are not yet reported, related ethynylnaphthalene structures are of interest. The electron-rich alkyne unit and the aromatic rings can act as active sites for certain chemical transformations.
In the context of molecular electronics, which aims to use single molecules as electronic components, this compound possesses several desirable features. Its defined structure, rigidity, and potential for self-assembly make it a candidate for integration into molecular-scale circuits. The ability to conduct charge through its conjugated backbone is fundamental to its potential use as a molecular wire or switch.
Exploration in Tunable Dyes and Photoactive Materials
The chromophoric nature of the this compound scaffold makes it an attractive platform for the design of tunable dyes and photoactive materials. The absorption and emission properties of such molecules are highly dependent on the extent of π-conjugation and the nature of any substituent groups.
By modifying the structure, for instance, by adding electron-donating or electron-withdrawing groups to the naphthalene or phenyl rings, the color and fluorescence characteristics of the dye can be precisely controlled. This tunability is highly sought after for applications in areas such as fluorescent probes, sensors, and imaging agents.
As photoactive materials, derivatives of this compound could be employed in applications that harness light energy. This includes photosensitizers for photodynamic therapy, where the molecule absorbs light and transfers energy to generate reactive oxygen species, or in photochromic materials that change color upon exposure to light.
Table 2: Potential Applications of Functionalized this compound Derivatives
| Application Area | Potential Functionality | Key Structural Features |
| Tunable Dyes | Fluorescent probes with specific emission wavelengths | Extended π-conjugation, sites for functionalization to tune electronic properties. |
| Sensors | Chemosensors that exhibit a change in fluorescence upon binding to an analyte | Functional groups capable of specific interactions with target molecules. |
| Photoactive Materials | Photosensitizers, photochromic materials | Ability to absorb light in the desired region and undergo specific photochemical processes. |
Future Research Directions and Outlook
Development of Novel and Highly Efficient Synthetic Protocols
The synthesis of 1-[2-(4-Chlorophenyl)ethynyl]naphthalene is conventionally approached through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. gelest.comwikipedia.orglibretexts.org While effective, these methods often rely on pre-functionalized starting materials and can present challenges in terms of catalyst cost, reaction conditions, and sustainability. Future research will undoubtedly focus on developing more efficient and greener synthetic strategies.
One of the most promising avenues is the advancement of C-H activation and functionalization. researchgate.netanr.fr This approach would enable the direct coupling of a naphthalene (B1677914) C-H bond with a chlorophenylacetylene derivative, obviating the need for halogenated or organometallic naphthalene precursors. Such a strategy would significantly improve atom economy and reduce waste streams. Research in this area will likely focus on the design of novel catalyst systems, potentially utilizing more abundant and less toxic metals, to achieve high regioselectivity and yields.
Furthermore, the principles of green chemistry are expected to play a more prominent role in the synthesis of such compounds. researchgate.netpreprints.orgnih.gov This includes the exploration of reactions in environmentally benign solvents like water or bio-derived solvents, the use of reusable catalysts, and the implementation of energy-efficient reaction conditions, possibly aided by techniques such as microwave irradiation. rsc.org The development of mechanochemical synthesis, which minimizes or eliminates the use of bulk solvents, also presents an exciting frontier for the synthesis of materials-oriented aromatic alkynes. rsc.org
| Synthetic Protocol | Potential Advantages | Research Focus |
| C-H Activation | Higher atom economy, reduced waste, simplified starting materials. | Development of regioselective catalysts, use of earth-abundant metals. |
| Green Chemistry Approaches | Reduced environmental impact, lower cost, increased safety. | Reactions in aqueous media, reusable catalysts, microwave-assisted synthesis. |
| Mechanochemistry | Solvent-free or reduced solvent conditions, novel reactivity. | High-temperature ball milling, scalable processes. |
Advanced Computational Modeling for Predictive Material Design and Optimization
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new organic electronic materials. tandfonline.comiau.irtandfonline.com For this compound, advanced computational modeling can provide deep insights into its structure-property relationships and guide the design of next-generation materials.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be pivotal in predicting the electronic and optical properties of this molecule, including its HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. nih.govrsc.orgresearchgate.net Future work will likely involve more sophisticated theoretical models to accurately capture excited-state dynamics and intermolecular interactions in the solid state, which are crucial for device performance. mdpi.com
A significant leap forward is expected from the integration of machine learning and artificial intelligence into the material design process. frontiersin.orgnih.govacs.org By training algorithms on large datasets of molecular structures and their corresponding properties, it is possible to develop predictive models that can rapidly screen virtual libraries of this compound derivatives. youtube.comyoutube.com This data-driven approach can identify promising candidates with optimized properties for specific applications, significantly reducing the time and experimental effort required for material discovery.
| Computational Technique | Application in Material Design | Future Direction |
| Density Functional Theory (DFT) | Prediction of electronic structure, HOMO/LUMO levels, and optical properties. | More accurate functionals for excited states and intermolecular interactions. |
| Time-Dependent DFT (TD-DFT) | Simulation of absorption and emission spectra, understanding of photophysical processes. | Application to larger systems and more complex environments. |
| Machine Learning | High-throughput screening of virtual libraries, prediction of material properties. | Development of more accurate and interpretable models, inverse design of materials. |
Exploration of New Material Science Applications and Device Architectures
The unique molecular structure of this compound, featuring a planar naphthalene core and a π-conjugated bridge, makes it a versatile component for various organic electronic devices. While its potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is a primary area of interest, future research will likely expand into a broader range of applications. iisc.ac.ingatech.edueuropean-mrs.com
One promising area is in organic photovoltaics (OPVs), where naphthalene-based materials have shown potential as both donor and acceptor components. osti.gov The tunability of the electronic properties of this compound through chemical modification could be leveraged to optimize its performance in solar cells. Another emerging application is in the field of chemical sensors, where changes in the photophysical properties of the molecule upon interaction with specific analytes could be utilized for detection.
Furthermore, the self-assembly of functionalized naphthalene derivatives into well-defined nanostructures is a key area of future research. rsc.orgacs.orgrsc.orgresearchgate.net The ability to control the molecular packing and morphology of thin films is critical for achieving high charge carrier mobility and efficient device operation. Exploring different device architectures, including flexible and transparent electronics, will also be a significant focus.
| Application Area | Role of this compound | Key Research Challenges |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transporting material. researchgate.netmdpi.com | Achieving high efficiency, color purity, and long-term stability. |
| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer. | Optimizing energy level alignment and morphology for efficient charge separation. |
| Chemical Sensors | Active material for detecting specific analytes. | Enhancing sensitivity, selectivity, and response time. |
| Organic Field-Effect Transistors (OFETs) | Semiconductor in the active channel. | Improving charge carrier mobility and operational stability. |
Interdisciplinary Research Opportunities in Advanced Organic and Materials Chemistry
The successful development and application of advanced organic materials like this compound will necessitate a highly interdisciplinary approach. rsc.orgkyushu-u.ac.jpjhu.edu The convergence of expertise from chemistry, physics, materials science, and engineering will be crucial for overcoming the complex challenges in this field.
Organic chemists will be at the forefront of designing and synthesizing novel derivatives with tailored properties. mdpi.com Materials scientists and physicists will be essential for characterizing the fundamental properties of these materials and for fabricating and optimizing device performance. The collaboration between experimentalists and computational scientists will also be vital for a synergistic approach to material design, where theoretical predictions guide experimental efforts and experimental results provide feedback for refining computational models.
The future of organic electronics and materials science lies in this collaborative spirit. researchgate.netmdpi.comdeloitte.com By fostering strong interdisciplinary partnerships, the scientific community can unlock the full potential of functional organic molecules like this compound and pave the way for the next generation of electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
